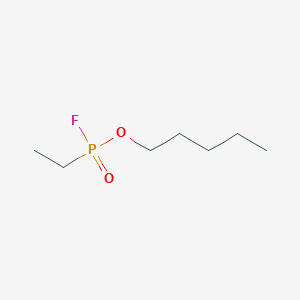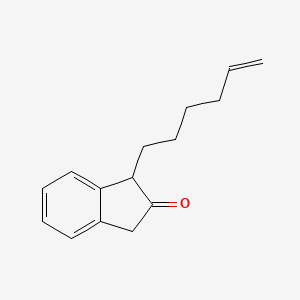
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is an organic compound that features a unique structure combining an indanone core with a hexenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one typically involves multi-step reactions. One common method includes the use of palladium diacetate, triethylamine, and N,N-dimethyl-formamide under an inert atmosphere at 110°C . The reaction proceeds through several steps, including the formation of intermediate compounds, which are then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hexenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives may have therapeutic properties, making it a candidate for pharmaceutical research.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects .
Comparación Con Compuestos Similares
2-(Hex-5-en-1-yl)isoindoline-1,3-dione: This compound shares a similar hexenyl side chain but differs in its core structure.
1,1-Diborylalkanes: These compounds have similar synthetic routes but feature different functional groups.
Uniqueness: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is unique due to its combination of an indanone core with a hexenyl side chain, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
193737-74-5 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
1-hex-5-enyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C15H18O/c1-2-3-4-5-10-14-13-9-7-6-8-12(13)11-15(14)16/h2,6-9,14H,1,3-5,10-11H2 |
Clave InChI |
LBYDMRVCNHKUDF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC1C(=O)CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


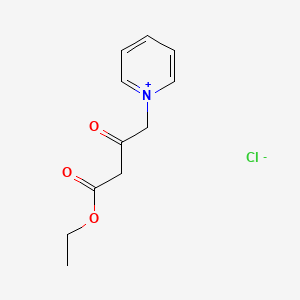


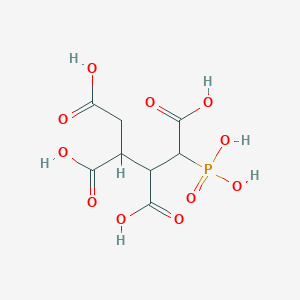
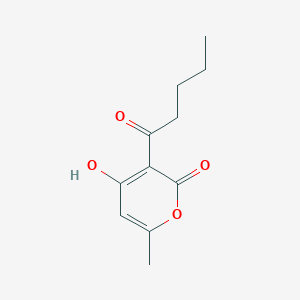
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
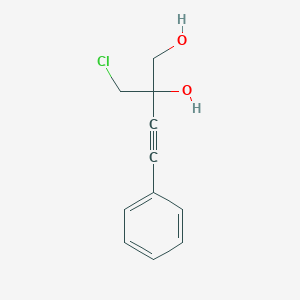
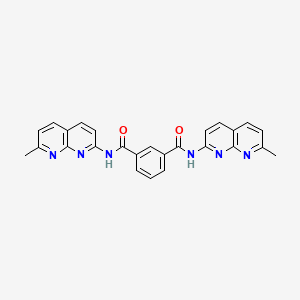
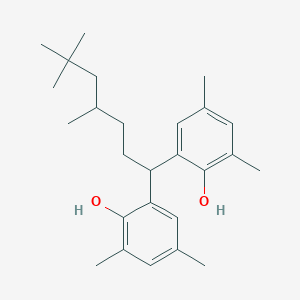
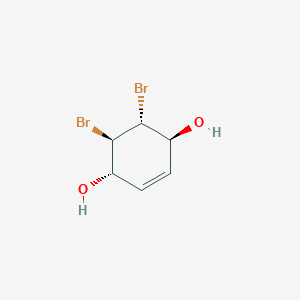
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
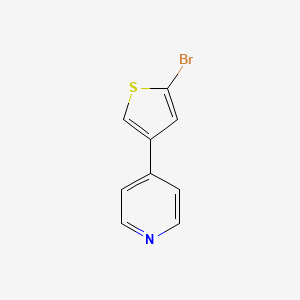
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
